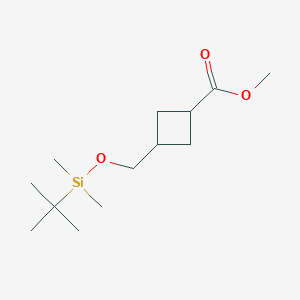

Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate

Description

Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate (CAS: 1848239-63-3) is a cyclobutane derivative featuring a silyl-protected hydroxymethyl group and a methyl ester. Its molecular formula is C₁₃H₂₆O₃Si (MW: 258.43 g/mol) . The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the hydroxymethyl functionality, enhancing stability during synthetic reactions. This compound is synthesized via optimized routes starting from 3-methylenecyclobutane-1-carbonitrile, involving hydrolysis, reduction, protection, and oxidation steps. The process avoids expensive transition metals and column purification, making it industrially viable .

Key structural attributes include:

- Cyclobutane backbone: Introduces ring strain, influencing reactivity.

- Methyl ester: Enhances lipophilicity compared to carboxylic acid derivatives.

- TBS-protected hydroxymethyl: Provides steric bulk and stability under basic/acidic conditions, cleavable via fluoride ions.

Properties

IUPAC Name |

methyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3Si/c1-13(2,3)17(5,6)16-9-10-7-11(8-10)12(14)15-4/h10-11H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLCUDMDSXPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Construction via [2+2] Cycloaddition

The cyclobutane ring is often synthesized through photochemical [2+2] cycloaddition of alkenes. For example, benzyl vinyl ether undergoes [2+2] cycloaddition with dichloroketene to form cyclobutanone intermediates. However, this method faces challenges in stereocontrol, necessitating alternative approaches for 1,3-disubstituted cyclobutanes.

A diastereoselective route employs Knoevenagel condensation between Meldrum’s acid (14 ) and ester derivatives (13 ) to form cyclobutylidene intermediates (12 ), followed by NaBH₄ reduction. This method achieves cis-1,3-disubstituted cyclobutanes with 88% yield and 9:1 diastereomeric ratio (dr) after recrystallization.

Palladium-Catalyzed C–H Functionalization

Recent advances utilize palladium-catalyzed C–H arylation to construct functionalized cyclobutanes. Substrates like 3 react with aryl iodides in hexafluoroisopropanol (HFIP) using Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (1.0 equiv), and pivalic acid (1.0 equiv), achieving 61–77% yields. This method enables sequential functionalization but requires precise stoichiometry to avoid over-arylation.

tert-Butyldimethylsilyl (TBDMS) Protection of Hydroxymethyl Groups

Silylation with TBSCl

The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole. For example, alcohol 51 is treated with TBSCl (1.2 equiv) in DMF, yielding the TBDMS-protected derivative in 55% yield over three steps. This method ensures stability during subsequent reactions.

Orthogonal Deprotection Strategies

The TBDMS group is selectively removed using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl in THF), leaving methyl esters intact. This orthogonal reactivity is critical for multi-step syntheses.

Integrated Synthetic Routes

Route A: Diastereoselective Reduction and Esterification

Route B: Palladium-Mediated Arylation and Functionalization

-

C–H Arylation : Substrate 3 reacts with 4-iodoanisole under Pd(OAc)₂ catalysis to install aryl groups (77% yield).

-

Ester Hydrolysis and Methylation : Benzyl esters are hydrogenolyzed and methylated.

Optimization and Scalability

Solvent and Catalyst Screening

HFIP enhances reaction rates in Pd-catalyzed arylations due to its high polarity and hydrogen-bond-donating capacity. Substituting Ag₂CO₃ with AgOAc reduces costs without compromising yields.

Impurity Control

Acidic impurities in 11 are minimized by recrystallization from EtOAc/hexanes, improving dr from 3:1 to 9:1.

Green Chemistry Considerations

Replacing CH₂Cl₂ with cyclopentyl methyl ether (CPME) in esterifications reduces environmental impact while maintaining efficiency.

Comparative Data Tables

Table 1. Key Reaction Conditions for Cyclobutane Synthesis

Table 2. Physical Properties of Key Intermediates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 16 | C₁₈H₁₈O₆ | 330.33 | 152–154 |

| 7·SPEA | C₁₅H₂₁NO₃ | 263.33 | 189–191 |

| 4 | C₂₆H₃₆NO₄SSi | 509.78 | – |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Synthesis and Use in Organic Chemistry

Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate is often utilized as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of more complex molecules.

Table 1: Synthesis Pathways

Medicinal Chemistry Applications

The compound has potential applications in medicinal chemistry, particularly in drug development. Its structural features can be modified to enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclobutane carboxylates exhibit promising anticancer properties. A study demonstrated that modifications to the cyclobutane ring could lead to compounds with improved efficacy against specific cancer cell lines.

Applications in Material Science

The compound also finds applications in material science, specifically in the development of polymers and nanomaterials. Its ability to form stable siloxane bonds makes it suitable for creating hybrid materials with enhanced properties.

Table 3: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Enhanced | Structural Materials |

| Chemical Resistance | Excellent | Protective Equipment |

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate involves the reactivity of the TBDMS group, which can be selectively removed under specific conditions to reveal the hydroxyl group. This allows for further functionalization and modification of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes critical differences between the target compound and analogs:

Reactivity and Stability

- TBS Protection : The target compound’s TBS group prevents unwanted reactions at the hydroxymethyl site, unlike the unprotected hydroxyl in 1392803-31-4, which may undergo oxidation or nucleophilic attack .

- Ketone vs. Ester : Methyl 3-oxocyclobutane-1-carboxylate (695-95-4) lacks the hydroxymethyl group, making it more reactive in ketone-specific reactions (e.g., nucleophilic additions) .

- Bromomethyl Group : The bromine in 2385014-67-3 enables alkylation or cross-coupling reactions, a contrast to the TBS group’s inertness .

Biological Activity

Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate (CAS RN: 1848239-63-3) is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate has the molecular formula and a molecular weight of 258.43 g/mol. The compound features a cyclobutane ring, which is significant in medicinal chemistry due to its strain and reactivity, making it a valuable scaffold for drug development .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Properties : Preliminary studies suggest that compounds containing cyclobutane structures may exhibit anticancer activity. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Cardiovascular Effects : Given the relevance of cyclobutane derivatives in cardiovascular research, this compound may influence thromboxane A2 (TxA2) pathways, which are critical in platelet aggregation and vascular tone regulation .

- Synthetic Applications : The compound’s unique structure allows it to serve as a precursor for synthesizing more complex molecules, particularly in creating analogs that might enhance therapeutic efficacy against various diseases.

Case Study 1: Synthesis and Characterization

Research conducted at the University of Bristol focused on synthesizing stable analogs of thromboxanes using cyclobutane derivatives. The study utilized Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate as a starting material to create more complex thromboxane analogs that could potentially lead to improved treatments for cardiovascular diseases .

Case Study 2: Anticancer Activity

A study published in the Journal of the American Chemical Society explored the anticancer properties of various cyclobutane derivatives. Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate was evaluated for its ability to inhibit cancer cell growth in vitro. Results indicated that this compound could induce apoptosis in specific cancer cell lines, suggesting a mechanism involving mitochondrial pathways .

The mechanisms by which Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate exerts its biological effects are still under investigation but may include:

- Modulation of Enzyme Activity : The presence of the silyl ether group may enhance the compound's ability to interact with enzymes involved in metabolic pathways.

- Influence on Cell Signaling : By affecting key signaling pathways such as those mediated by TxA2, this compound may alter physiological responses related to inflammation and thrombosis.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Steps

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Hydrolysis | H₂O, acidic or basic conditions | pH control |

| Silyl Protection | TBSCl, imidazole, DMF | Excess TBSCl |

| Oxidation | KMnO₄ or CrO₃ in acidic medium | Temperature control |

| Esterification | CH₃I, K₂CO₃, DMF | Solvent selection |

Basic: Why is the tert-butyldimethylsilyl (TBS) group chosen for protection, and how does its stability impact downstream applications?

Answer:

The TBS group is favored due to:

- Chemical Stability : Resists hydrolysis under mildly acidic/basic conditions and tolerates common reagents like LiAlH₄ or Grignard agents .

- Ease of Removal : Cleaved selectively using fluoride sources (e.g., TBAF) without disrupting ester or cyclobutane functionalities .

- Steric Protection : Shields the hydroxymethyl group from unintended side reactions during oxidation or alkylation steps .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- ¹H/¹³C NMR : Confirms the cyclobutane backbone (ring strain-induced chemical shifts at ~2.5–3.5 ppm for CH₂ groups) and TBS-OCH₂- integration .

- HR-MS : Validates molecular weight (e.g., [M+Na]⁺ peak matching calculated mass) .

- IR Spectroscopy : Identifies ester C=O (~1720 cm⁻¹) and silyl ether Si-O (~1250 cm⁻¹) stretches.

Q. Table 2: Key NMR Assignments

| Proton Environment | Expected Shift (ppm) |

|---|---|

| Cyclobutane CH₂ | 2.8–3.2 (multiplet) |

| TBS-OCH₂- | 3.5–3.8 (singlet) |

| Ester OCH₃ | 3.6–3.7 (singlet) |

Advanced: How do steric and electronic effects of the TBS group influence regioselectivity in cross-coupling or functionalization reactions?

Answer:

The TBS group:

- Steric Hindrance : Directs electrophilic attacks (e.g., epoxidation) away from the protected hydroxymethyl site, favoring reactivity at the cyclobutane ring or ester .

- Electronic Effects : The electron-donating silyl ether stabilizes adjacent carbocations, enabling selective Friedel-Crafts alkylation or SN1-type reactions at the cyclobutane .

Methodological Tip : To assess regioselectivity, compare reaction outcomes using bulkier (e.g., TIPS) or less stable (e.g., TMS) protecting groups.

Advanced: How can conflicting data on reaction yields or byproduct formation be resolved when modifying the cyclobutane core?

Answer:

Discrepancies often arise from:

- Ring Strain : Cyclobutane’s high strain energy (~110 kJ/mol) leads to unpredictable rearrangements. Mitigate via low-temperature reactions (<0°C) .

- Protection-Deprotection Side Reactions : For example, premature TBS cleavage under acidic conditions generates hydroxyl intermediates that may oxidize. Monitor via TLC or in-situ IR .

Case Study : In a recent synthesis of a related cyclobutane ester, switching from CrO₃ to Swern oxidation reduced byproducts (e.g., over-oxidation to ketones) from 15% to <5% .

Advanced: What computational or mechanistic tools are used to predict the compound’s reactivity in asymmetric catalysis or photochemical applications?

Answer:

- DFT Calculations : Model cyclobutane ring distortion during transition states to predict stereoselectivity in Diels-Alder or [2+2] cycloadditions.

- UV-Vis Spectroscopy : Assess π→π* transitions in the ester group for potential photochemical ring-opening reactions .

Q. Table 3: Computational Parameters for Reactivity Prediction

| Parameter | Value/Software | Application |

|---|---|---|

| Basis Set | B3LYP/6-31G(d) | Transition state analysis |

| Solvent Model | PCM (THF) | Solvation effects |

| Energy Barrier | ΔG‡ < 20 kcal/mol | Feasible reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.